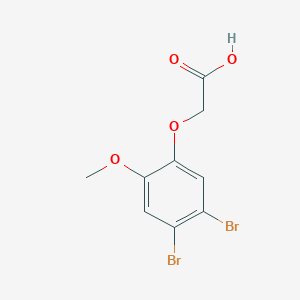
2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid” is a chemical compound with the molecular formula C9H8Br2O4 . It has a molecular weight of 339.97 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8Br2O4/c1-14-7-2-5 (10)6 (11)3-8 (7)15-4-9 (12)13/h2-3H,4H2,1H3, (H,12,13) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” has a melting point of 162 degrees Celsius . Its molecular weight is 339.97 .Aplicaciones Científicas De Investigación
2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid has been used in a variety of scientific research applications, including the synthesis of various organic compounds, such as amides, esters, and phenols. It has also been used in the synthesis of pharmaceuticals and other bioactive compounds. This compound has also been used in the synthesis of polymers, such as polyurethanes and polyesters.
Mecanismo De Acción
2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid is a synthetic organic compound that can be used as a reagent in the synthesis of various organic compounds. It is a brominated analog of 2-methoxyphenoxyacetic acid (MPA) and can be used as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
This compound has not been studied extensively in terms of its biochemical and physiological effects. However, it has been shown to have some antifungal activity and has been used in the synthesis of various pharmaceuticals and other bioactive compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid has several advantages for laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively easy. It is also a stable compound, making it suitable for long-term storage. However, it has some limitations for laboratory experiments. It is a highly reactive compound, making it difficult to handle in a laboratory setting. It is also a toxic compound and should be handled with care.
Direcciones Futuras
Future research on 2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid could focus on its potential applications in the synthesis of various organic compounds and pharmaceuticals. Additionally, further research could be conducted on its biochemical and physiological effects. Other potential future directions include the development of new synthesis methods for this compound and the development of new applications for this compound. Additionally, further research could be conducted on the toxicity of this compound and the development of methods to reduce its toxicity. Finally, further research could be conducted on the environmental impact of this compound and the development of methods to reduce its environmental impact.
Métodos De Síntesis
2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid is synthesized via a two-step reaction. First, 4-bromo-2-methoxyphenol is reacted with aqueous sodium hydroxide to produce 4-bromo-2-methoxybenzoic acid. This is then reacted with bromoacetic acid in the presence of an acid catalyst to produce this compound.
Safety and Hazards
Propiedades
IUPAC Name |
2-(4,5-dibromo-2-methoxyphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O4/c1-14-7-2-5(10)6(11)3-8(7)15-4-9(12)13/h2-3H,4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHTXCNDIRSPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OCC(=O)O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


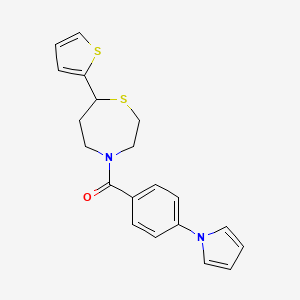
![ethyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2924476.png)
![6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B2924477.png)
![2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)benzamide](/img/structure/B2924478.png)
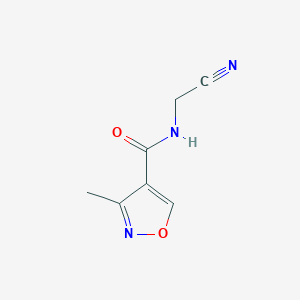
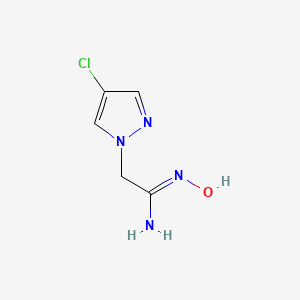
![N-(2-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2924482.png)

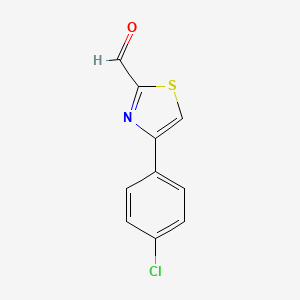
![6-amino-2-[(2-fluorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B2924487.png)
![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2924489.png)
![4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2924491.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-cyclopropyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide](/img/structure/B2924492.png)